![molecular formula C23H28N4O7S B2402889 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-30-6](/img/structure/B2402889.png)
4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H28N4O7S and its molecular weight is 504.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzamide core with a sulfamoyl group and an oxadiazole moiety, which are known for their biological significance. The presence of the trimethoxyphenyl group enhances its lipophilicity and may contribute to its interaction with biological targets.
Molecular Formula
- Molecular Formula: C18H24N4O4S
- Molecular Weight: 396.47 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways.
Case Study: Apoptosis Induction
In a study involving analogs of oxadiazole derivatives, it was found that these compounds could promote programmed cell death by:
- Activating caspases (specifically caspase-3 and -9)
- Inducing mitochondrial membrane permeability transition
- Promoting the release of cytochrome c from mitochondria .
Inhibition of Tumor Cell Invasion
Another critical aspect of the biological activity of this compound is its ability to inhibit tumor cell invasion. This effect has been linked to the disruption of signaling pathways involved in cell migration.
The inhibition of focal adhesion kinase (FAK) and Paxillin pathways has been shown to reduce the invasive characteristics of tumor cells such as A549 (lung cancer) and CL15 (breast cancer) cell lines. This suggests a potential application in preventing metastasis in cancer therapy .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Tumor Cell Invasion | Inhibition via FAK/Paxillin disruption | |
Cytotoxicity | Selective toxicity towards cancer cells |
Table 2: IC50 Values of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzo[d]imidazol-2-yl)propan-1-one | 0.49 - 48.0 | Various NCI cell lines |
6-(4-chlorophenyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b] | 25 | Gastric cancer (NUGC) |
Compound similar to target | TBD | TBD |
Mechanism Insights
The compound's biological activity can be attributed to its structural features that facilitate interactions with specific molecular targets. The sulfamoyl group is particularly noteworthy for its role in enzyme inhibition and receptor modulation.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in tumor metabolism.
- Receptors : Interaction with growth factor receptors could modulate signaling pathways critical for cell proliferation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro assays demonstrated that derivatives with similar structures exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating significant selectivity and potency .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related sulfonamide derivatives indicates their efficacy against various bacterial strains by inhibiting essential bacterial enzymes. For instance, compounds with similar moieties have been tested for their antibacterial and anti-biofilm activities, showing promising results against common pathogens .
Neuroprotective Effects
The neuroprotective capabilities of sulfonamides are being explored in the context of neurodegenerative diseases. Some studies have synthesized multi-target-directed ligands (MTDLs) that show inhibition against monoamine oxidase (MAO), which is crucial for managing neurodegenerative disorders associated with depression . The compound's ability to modulate neurotransmitter levels could be beneficial in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study investigated a series of benzenesulfonamide derivatives for their anticancer properties, focusing on their mechanism of action via CA IX inhibition. The derivatives were tested on various cancer cell lines, including MDA-MB-231 breast cancer cells. The results indicated that specific compounds induced apoptosis significantly more than controls, highlighting the therapeutic potential of similar structures to our compound .
Case Study 2: Antimicrobial Activity
In a comparative study of novel sulfonamides against bacterial strains, compounds structurally related to 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated effective inhibition of bacterial growth in vitro. The study emphasized the importance of functional groups in enhancing antimicrobial activity and suggested further exploration into structure-activity relationships .
Data Tables
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S/c1-6-7-12-27(2)35(29,30)17-10-8-15(9-11-17)21(28)24-23-26-25-22(34-23)16-13-18(31-3)20(33-5)19(14-16)32-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQVUVOBFOMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.